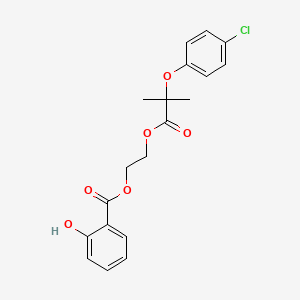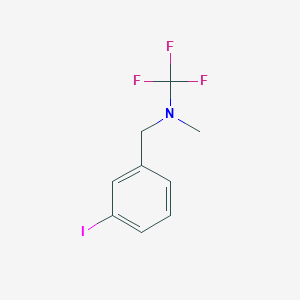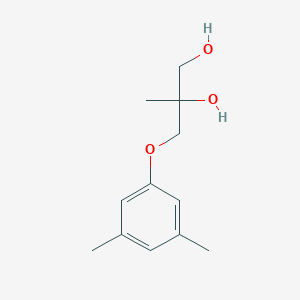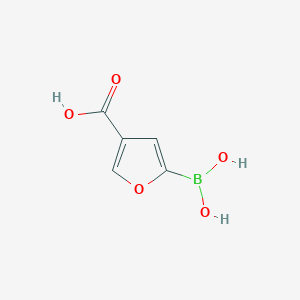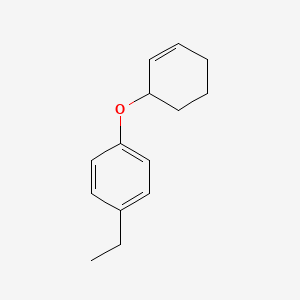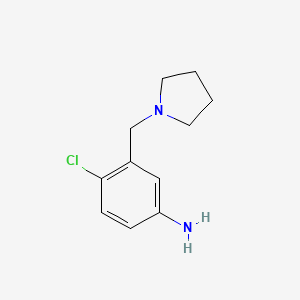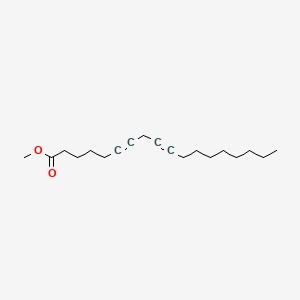
Methyl 6,9-octadecadiynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6,9-octadecadiynoate is a chemical compound with the molecular formula C19H30O2. It is an ester derived from octadecadiynoic acid and methanol. This compound is known for its unique structure, which includes two triple bonds at the 6th and 9th positions of the carbon chain. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6,9-octadecadiynoate can be synthesized through several methods. One common approach involves the esterification of 6,9-octadecadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ester
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6,9-octadecadiynoate undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated products.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 6,9-octadecadiynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 6,9-octadecadiynoate is primarily related to its ability to interact with biological molecules through its reactive triple bonds. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect various signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6,9-octadecadienoate: This compound has double bonds instead of triple bonds and exhibits different chemical reactivity and biological activity.
Methyl 3,6-octadecadiynoate: Similar in structure but with triple bonds at different positions, leading to variations in its chemical properties and applications.
Uniqueness
Methyl 6,9-octadecadiynoate is unique due to the presence of two triple bonds at specific positions in the carbon chain. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
56847-03-1 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-6,9-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12,15-18H2,1-2H3 |
Clave InChI |
LKHNXBFRIJOJJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC#CCC#CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


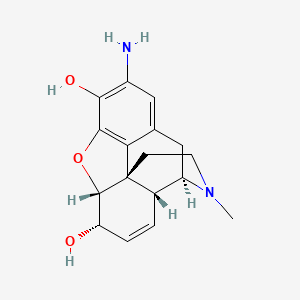
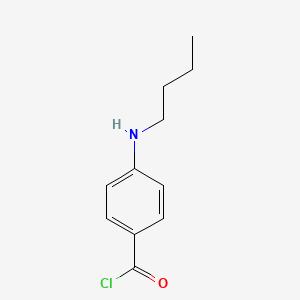
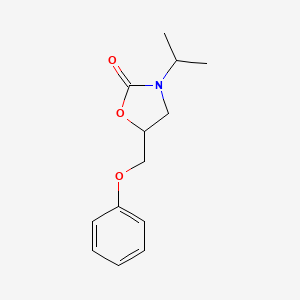
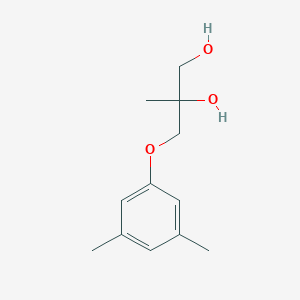

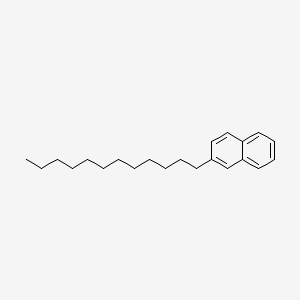
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
